4-Nitrobenzyl(2-aminoethyl) sulfide
Description
4-Nitrobenzyl(2-aminoethyl) sulfide is a sulfur-containing aromatic compound featuring a 4-nitrobenzyl group linked to a 2-aminoethyl moiety via a thioether bond. This compound has garnered attention in medicinal chemistry and biochemical research due to its unique structural properties, which enable applications in enzyme-substrate studies, hypoxia-targeted probes, and nucleoside transport inhibition.
- Enzymatic Studies: In investigations of chloramphenicol nitroreductase (CNR) activity, this compound (classified under "series 28" in synthetic derivatives) was used to evaluate the enzyme’s substrate promiscuity. The thioether linkage was critical for distinguishing reduction kinetics compared to oxygen-linked ethers or esters .
- Hypoxia Probes: The compound’s 4-nitrobenzyl sulfide group has been incorporated into technetium-99m-based radiopharmaceuticals. Under hypoxic conditions, reductive cleavage releases hydrophilic complexes, enabling selective retention in tumor cells for imaging .
- Nucleoside Transport Inhibition: Analogues like SAENTA (5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine) derived from this scaffold act as adenosine transport inhibitors, with fluorescent probes developed for cellular uptake studies .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-5-6-14-7-8-1-3-9(4-2-8)11(12)13/h1-4H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUWIFGHSOSSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl(2-aminoethyl) sulfide typically involves the reaction of 4-nitrobenzyl chloride with 2-aminoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-aminoethanethiol attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl(2-aminoethyl) sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-Nitrobenzyl(2-aminoethyl) sulfoxide, 4-Nitrobenzyl(2-aminoethyl) sulfone.
Reduction: 4-Aminobenzyl(2-aminoethyl) sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitrobenzyl(2-aminoethyl) sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl(2-aminoethyl) sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can also participate in interactions with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on substituent contributions. †Experimental data from . ‡NIST-reported value .
Key Comparative Findings
Reduction Kinetics in Enzymatic Systems
- Thioethers vs. Ethers/Esters: The sulfur atom in this compound reduces CNR’s catalytic efficiency compared to oxygen-linked ethers (series 26) or esters (series 27). Steric and electronic effects of the thioether bond likely hinder enzyme-substrate interactions .
- Hypoxia Probes : 4-Nitrobenzyl sulfides exhibit slower reductive cleavage in hypoxic cells than esters, enabling prolonged retention of imaging agents. Esters release payloads faster but suffer from instability in plasma .
Physicochemical Properties
- Lipophilicity (LogP): Thiocarbamate derivatives (LogP ~2.1) are more lipophilic than carbamates (LogP ~1.5) due to sulfur’s polarizability.
- Stability : Thioethers demonstrate superior hydrolytic stability compared to esters, making them preferable for in vivo applications .
Biological Activity
4-Nitrobenzyl(2-aminoethyl) sulfide is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. It consists of a nitrobenzyl group linked to a sulfide, which is further connected to an aminoethyl group. This configuration endows the compound with distinctive chemical properties that are being explored for various therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-nitrobenzyl chloride with 2-aminoethanethiol under basic conditions. The resulting compound can undergo various chemical transformations, including:
- Oxidation : The sulfide group can be oxidized to form sulfoxides or sulfones.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The aminoethyl group can participate in nucleophilic substitutions.
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for generating derivatives with varied biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with nitro groups have been shown to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting cytotoxic effects on tumor cells .
The proposed mechanism of action for this compound involves several pathways:
- Bioreduction : The nitro group can be reduced to form reactive species that interact with DNA or proteins.
- Enzyme Interaction : The aminoethyl moiety may facilitate interactions with enzymes or receptors, influencing their activity and affecting cellular processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage, promoting apoptosis in malignant cells .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Efficacy : A study comparing various nitro-substituted benzyl compounds found that those with sulfide linkages showed enhanced antimicrobial properties against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds similar to this compound could significantly reduce cell viability and induce apoptosis at specific concentrations.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Nitrobenzyl(2-aminoethyl) ether | Moderate | Low | Ether linkage instead of sulfide |
| 4-Nitrobenzyl(2-aminoethyl) amine | High | Moderate | Primary amine may enhance interaction with targets |
| 4-Nitrobenzyl(2-aminoethyl) thioether | High | High | Thioether linkage may improve stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
